molecular formula C14H10N2O4 B7725301 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B7725301
M. Wt: 270.24 g/mol
InChI Key: APHJUBHNFUYGHT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a nitrophenyl group attached to a benzoxazine ring

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with salicylaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzoxazine compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzoxazines.

Common reagents and conditions used in these reactions include sulfur ylides for annulation reactions and α,β-unsaturated imines for [3+2]-annulations . Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .

Scientific Research Applications

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one can be compared with other benzoxazine derivatives, such as:

Properties

IUPAC Name

2-(4-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)20-14(15-13)9-5-7-10(8-6-9)16(18)19/h1-8,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHJUBHNFUYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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